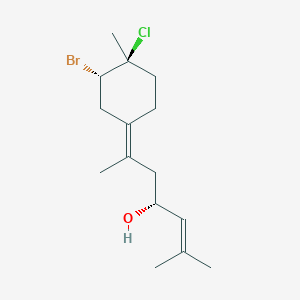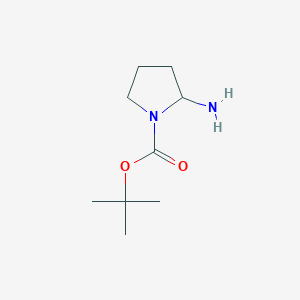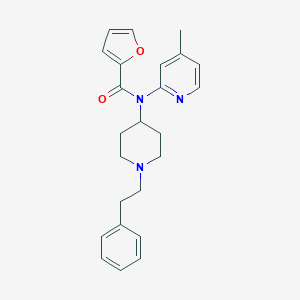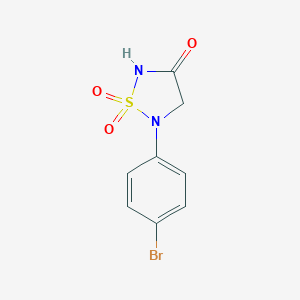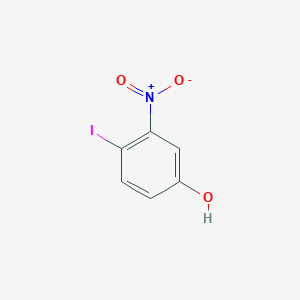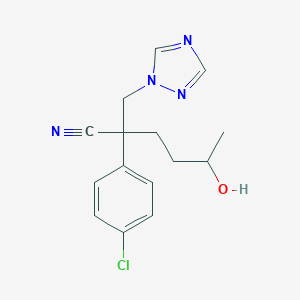
Myclobutanil hydroxide
Vue d'ensemble
Description
Myclobutanil hydroxide is a 14-α demethylase inhibitor that inhibits ergosterol synthesis and fungal cell wall formation . It also weakly inhibits testosterone production .
Synthesis Analysis
The synthesis of Myclobutanil involves several steps . The process begins with the synthesis of 2-(4-chlorphenyl) hexanenitrile, followed by the synthesis of 1-bromo-2-cyan-2-(4-chlorphenyl) hexane, and finally, the synthesis of Myclobutanil .Molecular Structure Analysis
Myclobutanil hydroxide has a molecular formula of C15H17ClN4O . Its crystal structure was characterized by single-crystal X-ray diffraction, which belongs to the monoclinic system with space group P21/c . The molecules are linked by weak hydrogen bonds and halogen bonds to form a 3D structure .Chemical Reactions Analysis
Myclobutanil undergoes enantioselective risk assessment in humans through in vitro CYP450 reactions . Although enantiomers have the same physical-chemical properties, they may differ in terms of activity, metabolism, and toxicity .Physical And Chemical Properties Analysis
Myclobutanil hydroxide has several physical and chemical properties . For instance, when heated, Myclobutanil decomposes to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen cyanide, and nitrogen oxides .Applications De Recherche Scientifique
Fungicide in Agriculture
Myclobutanil is a chiral triazole fungicide widely used for the protection of crops against fungal diseases . It is effective in preventing fungal infections, but high doses can affect the soil environment .
Impact on Soil Enzyme Activity
A study evaluated the effect of different doses of myclobutanil on soil enzyme activity . High doses of myclobutanil significantly affected the enzymatic activity of dehydrogenase and led to a slight increase in the activity of catalase .
Interaction with Soil Enzymes
The study also explored the possible specificity of the interactions of the two stereoisomers of myclobutanil with soil enzymes . Both enantiomers of myclobutanil were able to bind to the active sites of dehydrogenase, phosphatase, and protease .
Residue Analysis in Food Safety
Myclobutanil residue poses a potential threat to consumers’ health . A study investigated the degradation behavior, residue levels, and dietary risk of myclobutanil in tomato .
Role in Food Processing
The study also examined the processing factors (PFs) of myclobutanil in tomato . The processing procedure significantly decreased the residual level of myclobutanil in canned tomato paste compared to the raw agricultural commodity .
Dietary Exposure Risk Assessment
The residues of myclobutanil during the processing of tomato pose low dietary exposure risks to consumers in China . However, the acute and chronic risk quotient for children revealed that it is necessary to monitor the dietary exposure of pesticide residues for children closely .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOATAFAFIXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922210 | |
| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myclobutanil hydroxide | |
CAS RN |
116928-93-9 | |
| Record name | Myclobutanil hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCLOBUTANIL HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





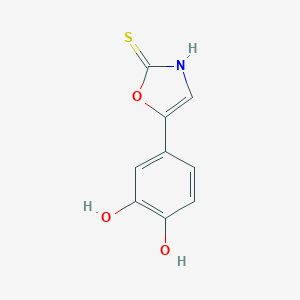

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


